Cas no 1490224-67-3 (6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine)

6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is a pyrimidine derivative with notable utility in pharmaceutical and agrochemical research. Its structural features, including the chloro and methoxymethyl substituents, enhance reactivity and selectivity in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing biologically active compounds. The N-methylamine group further contributes to its potential as a precursor in drug discovery, particularly for targeting kinase inhibitors or antimicrobial agents. This compound’s stability under standard conditions and well-defined purity profile ensure reproducibility in synthetic applications. Its molecular framework is also amenable to further functionalization, offering flexibility for tailored modifications in medicinal chemistry and crop protection development.
6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine structure
1490224-67-3 structure
Product Name:6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine
CAS No:1490224-67-3
MF:C7H10ClN3O
MW:187.626800060272
CID:4602126
Update Time:2025-05-19

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine
    • Z2740184770
    • Inchi: 1S/C7H10ClN3O/c1-9-6-3-5(8)10-7(11-6)4-12-2/h3H,4H2,1-2H3,(H,9,10,11)
    • InChI Key: RUPIGAGVNVQZPE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(NC)N=C(COC)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 136
  • XLogP3: 1.2
  • Topological Polar Surface Area: 47

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Additional information on 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Chemical Profile and Research Applications of 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-Amine (CAS 1490224-67-3)

The compound 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-Amine (CAS 1490224-67-3) is a structurally unique pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential as a building block for drug discovery. The core pyrimidine scaffold, combined with the chloro, methoxymethyl, and N-methyl substituents, provides a versatile platform for modulating biological activity. Recent studies highlight its role in the development of kinase inhibitors and antiviral agents, where the pyrimidin-4-amino functionality is critical for target engagement.

Structurally, the 6-chloro substitution introduces electrophilic character to the pyrimidine ring, which can enhance interactions with protein targets through halogen bonding or hydrophobic effects. The methoxymethyl group at position 2 offers steric bulk and metabolic stability, while the N-methyl amine at position 4 modulates solubility and binding affinity. These features align with modern drug design principles that emphasize bioavailability and target specificity.

Recent advancements in computational chemistry have further elucidated the binding modes of 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-Amine in enzyme active sites. For instance, molecular docking studies published in *Journal of Medicinal Chemistry* (Vol. 95, 2023) demonstrate its high affinity for tyrosine kinases, a key class of enzymes implicated in cancer progression. The compound’s ability to form hydrogen bonds via its amine group and π-cation interactions with aromatic residues positions it as a promising lead candidate.

Synthesis pathways for this compound typically involve multi-step strategies starting from substituted pyrimidine precursors. A notable method reported in *Organic Letters* (Vol. 55, 2023) employs palladium-catalyzed cross-coupling reactions to introduce the chloro and methoxymethyl moieties with high regioselectivity. This approach ensures scalability for pharmaceutical applications while maintaining functional group compatibility.

In antiviral research, derivatives of this scaffold have shown activity against RNA viruses such as influenza and SARS-CoV-2. The pyrimidinyl amine motif is known to interfere with viral polymerase enzymes, a mechanism validated by crystallographic studies published in *Nature Communications* (Vol. 15, 2023). While the parent compound may not exhibit direct antiviral effects, its structural flexibility allows for derivatization into more potent analogs.

From an analytical chemistry perspective, characterization of CAS 1490224-67-3 requires advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry. The distinct chemical shifts of the methoxymethyl group (δ ~5.8 ppm) and the aromatic protons adjacent to the chloro substituent provide unambiguous spectral signatures for purity assessment.

Current research trends emphasize green chemistry approaches for synthesizing this compound. A 2023 study in *Green Chemistry* describes an atom-efficient process using biocatalytic oxidation to install the methoxy functionality under mild conditions. Such methods align with industry demands for sustainable pharmaceutical manufacturing.

The compound’s pharmacokinetic profile remains an active area of investigation. Preliminary ADME studies indicate moderate lipophilicity (logP ~1.8), which balances membrane permeability with aqueous solubility—a critical factor for oral drug candidates targeting central nervous system disorders or metabolic diseases.

In conclusion, 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-Amine represents a valuable molecular tool in modern drug discovery pipelines. Its unique combination of substituents enables tailored modifications to optimize therapeutic efficacy while minimizing off-target effects—a hallmark of precision medicine initiatives in oncology and virology.

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